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molecular formula C16H10N4O2 B8588242 N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine

N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine

Cat. No. B8588242
M. Wt: 290.28 g/mol
InChI Key: DOAMPDMHUHJVAU-UHFFFAOYSA-N
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Patent
US08426430B2

Procedure details

A mixture of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine (1.00 g, 4.58 mmol) and 3-aminophenylacetylene (0.64 g, 5.49 mmol) in HOAc (15 mL) was stirred at 100° C. for 3 h and cooled to room temperature. The precipitate was filtered, washed with ether, and was dried in vacuo to give 1.23 g (93%) of N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]=[CH:13][N:14](C)C)#[N:2].N[C:18]1[CH:19]=[C:20]([C:24]#[CH:25])[CH:21]=[CH:22][CH:23]=1>CC(O)=O>[C:24]([C:20]1[CH:19]=[C:18]([NH:2][C:1]2[C:3]3[C:4](=[CH:5][CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=3)[N:12]=[CH:13][N:14]=2)[CH:23]=[CH:22][CH:21]=1)#[CH:25]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=CN(C)C
Name
Quantity
0.64 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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